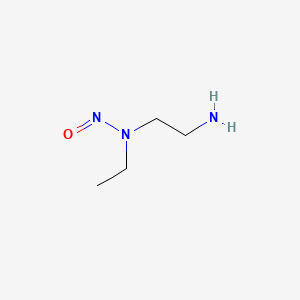
(2-Aminoethyl)(ethyl)nitrosoamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminoethyl)(ethyl)nitrosoamine is an organic compound with the molecular formula C4H11N3O. It belongs to the class of nitrosamines, which are characterized by the presence of a nitroso group (-N=O) bonded to an amine. Nitrosamines are known for their potential carcinogenic properties and are commonly found in various environmental sources, including food, water, and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(ethyl)nitrosoamine typically involves the nitrosation of secondary amines. One common method is the reaction of ethylamine with nitrous acid (HNO2) under acidic conditions. The reaction proceeds as follows: [ \text{C2H5NH2 + HNO2 → C2H5N(NO)H + H2O} ] This reaction requires careful control of temperature and pH to ensure the formation of the desired nitrosamine product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is essential for monitoring the reaction and ensuring the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2-Aminoethyl)(ethyl)nitrosoamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitroso derivatives, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
(2-Aminoethyl)(ethyl)nitrosoamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrosamines.
Biology: The compound is studied for its potential biological effects, including its role as a carcinogen.
Medicine: Research is ongoing to understand its impact on human health and its potential use in drug development.
Industry: It is used in the production of various chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of (2-Aminoethyl)(ethyl)nitrosoamine involves its interaction with cellular components, leading to the formation of DNA adducts. This process is mediated by the nitroso group, which can undergo metabolic activation to form reactive intermediates. These intermediates can alkylate DNA, leading to mutations and potentially carcinogenic effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Nitrosodimethylamine (NDMA): A well-known carcinogenic nitrosamine.
N-Nitrosodiethylamine (NDEA): Another carcinogenic nitrosamine with similar properties.
N-Nitrosomorpholine (NMOR): A nitrosamine commonly found in industrial settings.
Uniqueness
(2-Aminoethyl)(ethyl)nitrosoamine is unique due to its specific structure and reactivity. Its ability to form stable nitroso derivatives makes it valuable in synthetic chemistry. Additionally, its potential biological effects make it a compound of interest in toxicological studies .
Propiedades
Fórmula molecular |
C4H11N3O |
|---|---|
Peso molecular |
117.15 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-N-ethylnitrous amide |
InChI |
InChI=1S/C4H11N3O/c1-2-7(6-8)4-3-5/h2-5H2,1H3 |
Clave InChI |
AEQYGACQMJFSEU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCN)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


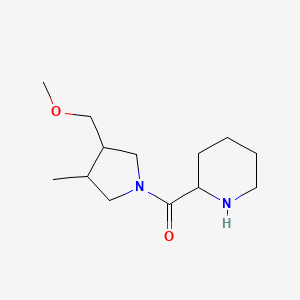

![1-[(2R,3S,4S,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13428872.png)
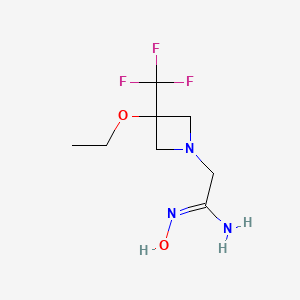
![[(3S,8S,9S,10R,13S,14S,17S)-17-formyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13428886.png)
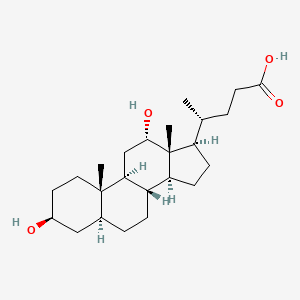
![1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13428890.png)
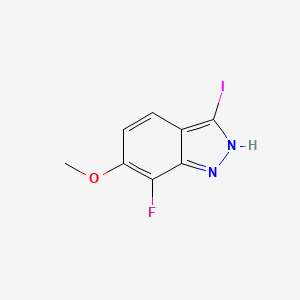
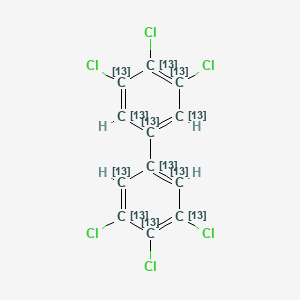
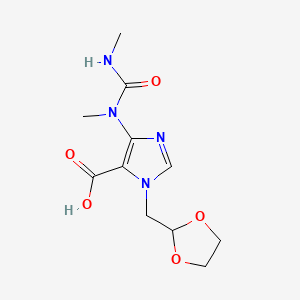
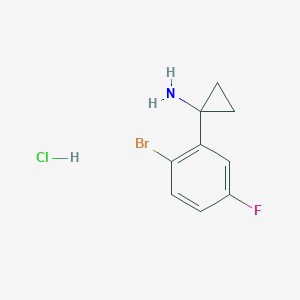
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13428915.png)
![4-Bromo-1H-pyrrolo[2,3-D]pyridazine](/img/structure/B13428916.png)

